molecular formula C16H16Cl2O4S B3037558 1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol CAS No. 478260-53-6

1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol

Cat. No.: B3037558
CAS No.: 478260-53-6
M. Wt: 375.3 g/mol
InChI Key: RJQWWHZYRBKVAY-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of chlorobenzyl and chlorophenoxy groups attached to a propanol backbone, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Chlorobenzyl Sulfonyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a sulfonating agent to form the chlorobenzyl sulfonyl intermediate.

    Coupling with Chlorophenoxy Propanol: The intermediate is then reacted with 2-chlorophenoxy propanol under specific conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorophenoxy groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and chlorophenoxy groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol can be compared with similar compounds such as:

    1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.

    1-[(2-Chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol: Here, the chlorine atom is positioned differently on the phenoxy group.

These comparisons highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting chemical properties.

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-[(2-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c17-14-6-2-1-5-12(14)10-23(20,21)11-13(19)9-22-16-8-4-3-7-15(16)18/h1-8,13,19H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQWWHZYRBKVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC(COC2=CC=CC=C2Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161798
Record name 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-53-6
Record name 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenoxy)-3-[[(2-chlorophenyl)methyl]sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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